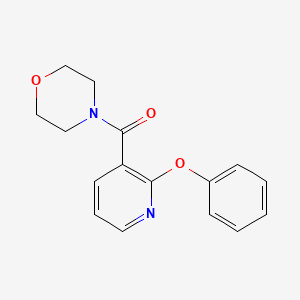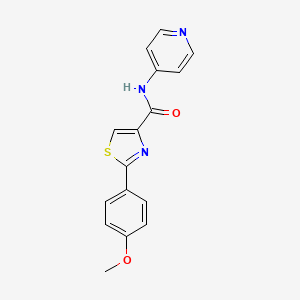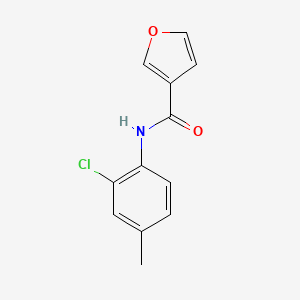
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of MPMP is not fully understood. However, it has been proposed that MPMP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPMP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer's disease.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. In cancer cells, MPMP inhibits the activity of certain enzymes, leading to reduced cell growth and proliferation. In the brain, MPMP inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine. This increase in acetylcholine levels is beneficial in treating Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPMP in lab experiments is its potential applications in cancer research and Alzheimer's disease treatment. MPMP has been found to be effective in inhibiting the growth of cancer cells and reducing the levels of amyloid-beta in the brain. However, one of the limitations of using MPMP in lab experiments is its potential toxicity. Further studies are needed to determine the safety of MPMP in humans.
Future Directions
There are several future directions for the research on MPMP. One of the directions is to study the safety and toxicity of MPMP in humans. Another direction is to study the potential applications of MPMP in other diseases, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosage and administration of MPMP for different diseases.
Conclusion:
In conclusion, MPMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP has been synthesized using different methods and has been extensively studied for its potential applications in cancer research and Alzheimer's disease treatment. The mechanism of action of MPMP is not fully understood, but it has been proposed that MPMP inhibits the activity of certain enzymes. MPMP has various biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPMP have been identified.
Synthesis Methods
MPMP can be synthesized using different methods, including the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with acetone. Another method involves the reaction of 2-phenoxypyridine-3-carboxaldehyde with morpholine and subsequent condensation with ethyl acetoacetate. Both methods lead to the formation of MPMP.
Scientific Research Applications
MPMP has been extensively studied for its potential applications in various fields. One of the significant applications of MPMP is in cancer research. It has been found that MPMP inhibits the growth of cancer cells and induces apoptosis. MPMP has also been studied for its potential use in treating Alzheimer's disease. It has been found that MPMP can reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-9-11-20-12-10-18)14-7-4-8-17-15(14)21-13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDMBVKKXPMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(2-phenoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)


![N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)